Lipophilicity-Driven CNS Permeability vs. Des-Methyl Analog
The target compound incorporates a 4-methyl substituent on the pyrrolidin-2-one ring, which increases its computed lipophilicity (XLogP3 = 0.4 for the free base) compared to the des-methyl analog 4-(piperidin-2-yl)pyrrolidin-2-one (XLogP3 = 0.0) [1]. This 0.4-unit increase in XLogP3 is supported by established medicinal chemistry principles where methyl group addition typically contributes +0.5 to logP, yet here it is tempered by the conformational constraint of the quaternary center [2]. The higher lipophilicity of the target compound predicts improved passive membrane diffusion, a critical parameter for central nervous system (CNS) drug candidates where optimal logP typically ranges from 1 to 4 [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 (free base) |
| Comparator Or Baseline | 4-(Piperidin-2-yl)pyrrolidin-2-one (CAS 1423024-96-7): XLogP3 = 0.0 |
| Quantified Difference | ΔXLogP3 = +0.4 units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm using PubChem 2025 release; values retrieved in 2026 |
Why This Matters
The higher logP of the target compound aligns better with the CNS drug-like property space, reducing the risk of poor brain exposure that would plague the more polar des-methyl analog during in vivo efficacy studies.
- [1] PubChem. Computed Properties: XLogP3 for CID 119031564 (0.4) and CID 71757628 (0.0). View Source
- [2] Meanwell, N. A. Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chem. Res. Toxicol. 2011, 24 (9), 1420–1456. View Source
- [3] Pajouhesh, H.; Lenz, G. R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
